molecular formula C17H12N2S2 B2924954 (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 332175-28-7

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B2924954
CAS RN: 332175-28-7
M. Wt: 308.42
InChI Key: MKRNRNCFGPLQPR-ZROIWOOFSA-N
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Description

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Cytotoxic Activities

Research on heteroarylacrylonitriles, including compounds with structures related to “(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile”, has shown their potential in developing anticancer agents. A study by Sa̧czewski et al. (2004) synthesized a series of acrylonitriles with various substituted furan, thiophene, or phenyl rings, demonstrating significant in vitro cytotoxic potency against human cancer cell lines. The study highlighted the importance of the substituent's position and type on the acrylonitrile backbone for cytotoxic activity, suggesting these compounds induce cell death via apoptosis, with some showing superior activity to cisplatin and etoposide (Sa̧czewski et al., 2004).

Regiochemistry in Cycloaddition Reactions

Another study investigated the cycloaddition reactions of unsymmetrical alkenes, providing insights into the regiochemistry of reactions involving acrylonitrile derivatives. The research offers valuable information for synthesizing thiazolidine structures, which can be crucial for developing new compounds with potential biological activities (Epstein et al., 2011).

Antioxidant Properties of Phthalocyanines

Aydin et al. (2017) explored the synthesis of tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups, derived from a related substituted phthalonitrile. These compounds exhibited significant antioxidant properties, surpassing those of standard antioxidants, indicating their potential as novel antioxidant agents (Aydin et al., 2017).

Photophysical and Nonlinear Optical Properties

Studies on the photophysical properties and nonlinear optical limiting of donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, have shown promising results for optoelectronic devices. These compounds demonstrate significant two-photon absorption processes, indicating their potential for protecting human eyes and optical sensors in optical communications (Anandan et al., 2018).

properties

IUPAC Name

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-12-7-8-15(21-12)9-14(10-18)17-19-16(11-20-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNRNCFGPLQPR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

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